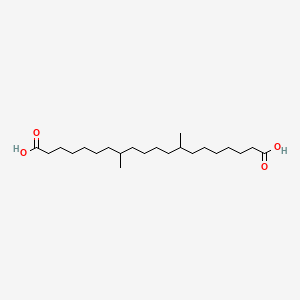

8,13-Dimethylicosanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8,13-Dimethylicosanedioic acid is a long-chain dicarboxylic acid featuring methyl groups at the 8th and 13th carbon positions. Dicarboxylic acids generally play roles in metabolic pathways, industrial applications, and biological signaling, with chain length and substituents critically influencing their behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,13-Dimethylicosanedioic acid typically involves multi-step organic reactions. One common method is the oxidation of corresponding hydrocarbons or alcohols using strong oxidizing agents. For instance, the oxidation of 8,13-dimethylicosane can be achieved using potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate the oxidation reactions. Additionally, microwave-assisted synthesis has been explored as a greener alternative, reducing reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

8,13-Dimethylicosanedioic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

Substitution: The hydrogen atoms in the methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (e.g., chlorine, bromine), organometallic compounds.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

8,13-Dimethylicosanedioic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8,13-Dimethylicosanedioic acid involves its interaction with specific molecular targets and pathways. The carboxyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the methyl groups may interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The methyl branching in 8,13-dimethylicosanedioic acid distinguishes it from linear dicarboxylic acids (e.g., succinic, adipic acids). Branching typically reduces crystallinity and enhances solubility in hydrophobic environments, which may influence its metabolic interactions or industrial utility .

Table 1: Structural Comparison of Selected Dicarboxylic Acids

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS), as described for short-chain fatty acids (SCFAs) like acetic and propionic acids, could be adapted for analyzing this compound. Recovery rates for SCFAs in diverse tissues (e.g., 70–90% in feces and plasma) suggest methodological robustness for polar acids, though longer-chain analogs may require derivatization .

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for characterizing the structure of 8,13-Dimethylicosanedioic acid?

- Methodological Answer : A multi-technique approach is essential:

Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to map the carbon-hydrogen framework, focusing on methyl group positions (e.g., 8,13-dimethyl branches) and carboxylic acid protons.

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula by matching the exact mass (e.g., C22H40O4) and fragmentation patterns.

Infrared (IR) Spectroscopy : Identify carboxylic acid O-H stretches (~2500-3000 cm−1) and C=O bonds (~1700 cm−1).

- Data Table :

| Technique | Parameters Measured | Key Application |

|---|---|---|

| NMR | 1H/13C shifts | Structural elucidation of methyl and carboxylic groups |

| HRMS | Exact mass, fragmentation | Molecular formula validation |

| IR | Functional group vibrations | Identification of acidic moieties |

Q. How should researchers design initial experiments to assess the compound’s physicochemical properties?

- Methodological Answer :

Literature Review : Use databases (e.g., PubMed, Reaxys) to compile existing data on solubility, pKa, and stability. Prioritize primary sources over reviews .

Hypothesis Testing : For solubility, perform gradient experiments in solvents (e.g., water, DMSO) under controlled pH.

Data Validation : Compare results with secondary sources (e.g., PubChem entries for related diacids) to identify discrepancies .

- Example Workflow :

- Solubility: Phase diagrams at 25°C, 37°C.

- pKa: Potentiometric titration with statistical error analysis.

Advanced Research Questions

Q. What strategies can resolve contradictions between primary and secondary data in studies of this compound?

- Methodological Answer :

Source Evaluation : Assess the reliability of primary data (e.g., experimental conditions in original papers) vs. secondary compilations (e.g., databases).

Comparative Analysis : Replicate key experiments (e.g., synthesis yield, spectral data) using protocols from primary literature .

Multivariate Statistics : Apply Principal Component Analysis (PCA) to detect outliers or trends in conflicting datasets .

- Case Study : Discrepancies in reported melting points could arise from impurities; use DSC (Differential Scanning Calorimetry) with purity checks via HPLC .

Q. How can multivariate analysis improve the interpretation of complex datasets involving this compound?

- Methodological Answer :

Data Reduction : Use PCA to condense spectral or chromatographic data into principal components, highlighting clustering patterns (e.g., batch variations).

Hierarchical Cluster Analysis (HCA) : Group samples based on similarity in NMR or MS profiles to identify hidden correlations.

Normalization : Address batch effects by scaling data to internal standards (e.g., spiked isotopes in MS) .

- Example : In stability studies, PCA can separate degradation products from parent compound signals .

Q. How can researchers optimize synthetic routes to improve yield and purity?

- Methodological Answer :

Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading).

Critical Milestones :

- Step 1: Carboxylic acid protection (e.g., esterification) to prevent side reactions.

- Step 2: Methylation efficiency monitored via 1H NMR.

Yield Analysis : Compare with literature benchmarks for analogous diacids (e.g., 3,3-dimethylhexanoic acid protocols) .

Q. Data Presentation Guidelines

- Best Practices :

- Tables : Use for exact numerical data (e.g., melting points, spectral shifts). Avoid overcrowding; split large datasets into supplementary files .

- Figures : Reserve for trends (e.g., reaction yield vs. temperature). Ensure axis labels match manuscript formatting .

- Reproducibility : Document instrument settings (e.g., NMR spectrometer frequency) and raw data archiving .

Properties

CAS No. |

78352-84-8 |

|---|---|

Molecular Formula |

C22H42O4 |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

8,13-dimethylicosanedioic acid |

InChI |

InChI=1S/C22H42O4/c1-19(13-7-3-5-9-17-21(23)24)15-11-12-16-20(2)14-8-4-6-10-18-22(25)26/h19-20H,3-18H2,1-2H3,(H,23,24)(H,25,26) |

InChI Key |

IQWKYRKBHFUUKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCC(=O)O)CCCCC(C)CCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.